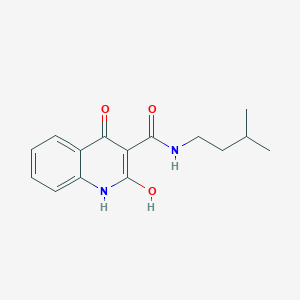
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in the synthesis of various drugs.
作用机制
The mechanism of action of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The inhibition of these enzymes can lead to various physiological and biochemical effects, such as the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response.
生化和生理效应
The biochemical and physiological effects of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- are diverse and depend on the target enzyme and the specific biological system. It has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit neuroprotective activity by inhibiting the activity of MMPs, which are implicated in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the biological functions of these enzymes and their role in various physiological and pathological processes. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the research on 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-. One direction is to further investigate its potential applications in medicinal chemistry and drug discovery. This involves the synthesis of analogs with improved potency and selectivity against specific enzymes. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This involves the elucidation of its mechanism of action and the development of novel therapeutic strategies. Finally, another direction is to investigate its potential applications in the field of bioimaging. This involves the synthesis of fluorescent analogs that can be used for the detection of specific enzymes in living cells and tissues.
Conclusion:
In conclusion, 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying the biological functions of these enzymes and their role in various physiological and pathological processes. Further research is needed to fully elucidate its mechanism of action and to develop novel therapeutic strategies for the treatment of various diseases.
合成方法
The synthesis of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a complex process that requires multiple steps. The first step involves the reaction of 3-methylbutylamine and 2-chloroquinoline-3-carboxylic acid in the presence of a base to form the corresponding amide. The amide is then reduced using sodium borohydride to form the dihydro derivative. The final step involves the oxidation of the dihydro derivative using hydrogen peroxide to form the target compound.
科学研究应用
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs). These enzymes play critical roles in various physiological and pathological processes, such as cancer, inflammation, and neurodegenerative diseases.
属性
CAS 编号 |
128366-06-3 |
|---|---|
产品名称 |
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- |
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
4-hydroxy-N-(3-methylbutyl)-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)7-8-16-14(19)12-13(18)10-5-3-4-6-11(10)17-15(12)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20) |
InChI 键 |
GCDVEVQNLOXYAO-UHFFFAOYSA-N |
手性 SMILES |
CC(C)CCNC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
SMILES |
CC(C)CCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
规范 SMILES |
CC(C)CCNC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
同义词 |
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



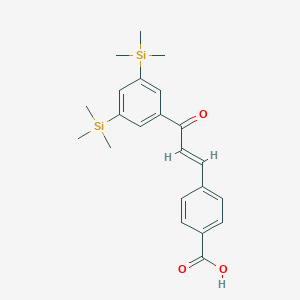
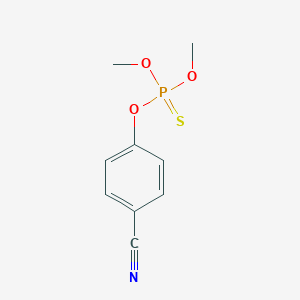
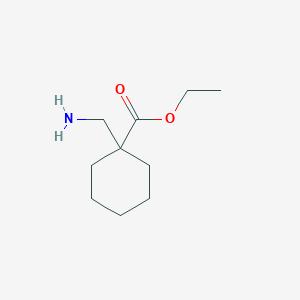

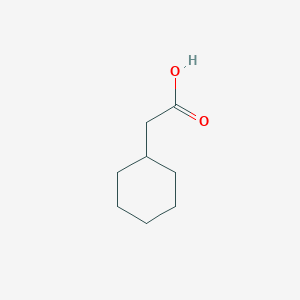
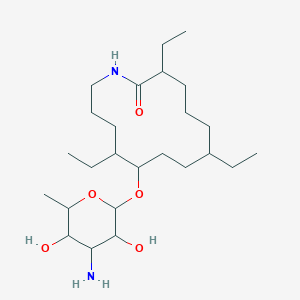
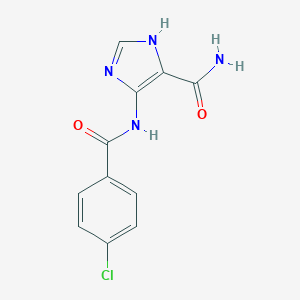
![N-[4-(Cyanomethyl)benzyl]acetamide](/img/structure/B165969.png)

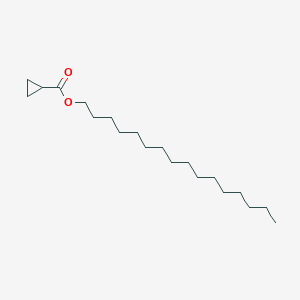
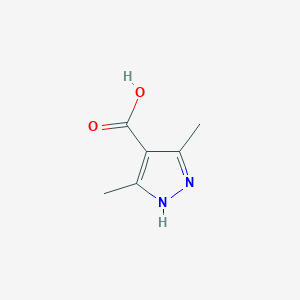
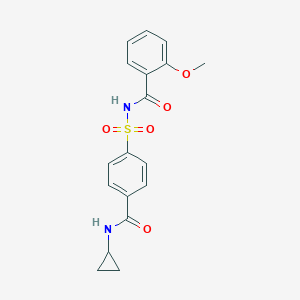
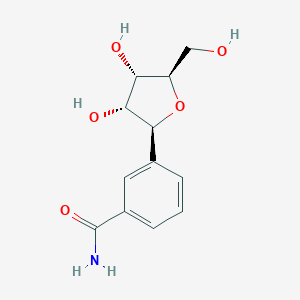
![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)